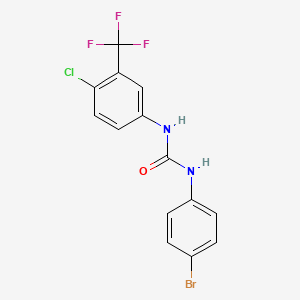

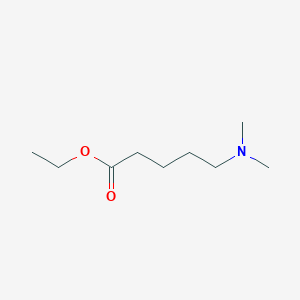

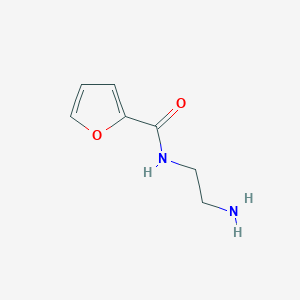

![molecular formula C12H10N2O2 B3273477 Methyl [2,2'-bipyridine]-4-carboxylate CAS No. 58792-53-3](/img/structure/B3273477.png)

Methyl [2,2'-bipyridine]-4-carboxylate

概要

説明

Methyl [2,2’-bipyridine]-4-carboxylate is a derivative of 2,2’-bipyridine, which is widely used as an intermediate in organic synthesis and pharmaceuticals . It is also used as a raw material in the synthesis of dyestuffs and agrochemicals .

Synthesis Analysis

The synthesis of bipyridine derivatives often involves cross-coupling reactions . For example, mononuclear zinc (II) and cadmium (II) complexes with chiral ligands containing a 2,2’-bipyridine moiety have been synthesized .Molecular Structure Analysis

Bipyridine complexes often exhibit distinctive optical and redox properties . The two rings in bipy are coplanar, which facilitates electron delocalization . This delocalization can lead to the formation of multiple solid-state forms, including anhydrate, dihydrate, and various solvates with carboxylic acids .Chemical Reactions Analysis

Bipyridinium salts, which can be derived from bipyridines, are popular due to their potential applications in redox flow batteries . They can undergo two consecutive one-electron reductions .Physical And Chemical Properties Analysis

The physical and chemical properties of bipyridines can be influenced by the presence of electron-donor or electron-acceptor groups at the 4,4’-positions . These properties, such as hardness, topography, and hydrophilicity, can impact the biological evaluation of the materials .科学的研究の応用

Solar Cells and Energy Conversion

- Dye-Sensitized Solar Cells : Poly(bipyridine)ruthenium complexes with carboxylate anchor groups, including derivatives of Methyl [2,2'-bipyridine]-4-carboxylate, are crucial in dye-sensitized solar cells. An improved microwave-assisted synthetic procedure for these complexes shows promise for efficient solar energy conversion (Schwalbe et al., 2008).

Coordination Chemistry and Material Science

- Coordination Characteristics : Research on 4,4'-bipyridine-2-carboxylic acid, a monocarboxylate-substituted analogue, has demonstrated its utility in forming metal-containing building blocks. These are significant for the assembly of mixed-metal framework materials, indicating a broad application in material science (Chen et al., 2006).

- Metal-Organic Frameworks (MOFs) : Introducing hydrophobic groups, like methyl, at strategic positions on bipyridine ligands in MOFs can significantly enhance their water resistance. This modification is important for the stability and application of these frameworks in various environments (Ma et al., 2011).

Biomedical Applications

- Luminescent Probes : The derivative bis(2,2'-bipyridine)(4-methyl-2,2'-bipyridine-4'-carboxylic acid)ruthenium(II) has been used as a fluorescent chemosensor for Cu(II), demonstrating potential in biomedical diagnostics and imaging (He et al., 2006).

- Hypochlorous Acid Detection in Living Cells : A novel Ru(II) complex, incorporating a bipyridine derivative, has been designed as a luminescence probe for hypochlorous acid in living cells. Its application in bioimaging enhances the understanding of cellular processes (Zhang et al., 2013).

Chemical Synthesis and Analysis

- Synthetic Intermediate : this compound serves as a key intermediate in the synthesis of complex molecules, demonstrating its role in advanced organic synthesis and pharmaceutical research (Schweifer et al., 2010).

Safety and Hazards

The safety data sheet for 2,2’-Bipyridine, a related compound, indicates that it may form combustible dust concentrations in air and is toxic if swallowed or in contact with skin . It is recommended for use as a laboratory chemical and is advised against for food, drug, pesticide, or biocidal product use .

将来の方向性

Bipyridines, including Methyl [2,2’-bipyridine]-4-carboxylate, have potential applications in various fields such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . Future research could focus on further functionalization of bipyridines and their applications, ranging from novel synthetic transformations to the design and development of new materials .

特性

IUPAC Name |

methyl 2-pyridin-2-ylpyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-16-12(15)9-5-7-14-11(8-9)10-4-2-3-6-13-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHNLPSIFBMTXDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NC=C1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

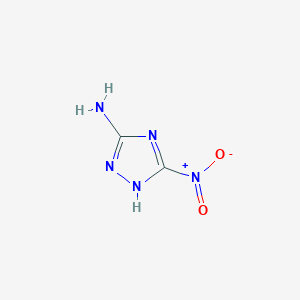

![1-[3-Methyl-7-[2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethyl]-2,6-dioxopurin-8-yl]piperidine-4-carboxamide](/img/structure/B3273415.png)

![3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]-](/img/structure/B3273451.png)

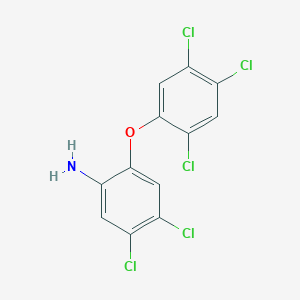

![[1,1':3',1''-Terphenyl]-5'-amine, N-[1,1'-biphenyl]-4-yl-](/img/structure/B3273456.png)

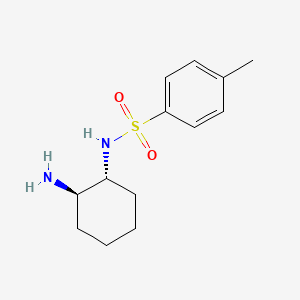

![N2,N2-Dimethyl[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B3273457.png)

![5-Fluoro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3273506.png)